N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide
CAS No.: 1421452-77-8
Cat. No.: VC11897257
Molecular Formula: C16H13ClN4OS
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421452-77-8 |
|---|---|
| Molecular Formula | C16H13ClN4OS |
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C16H13ClN4OS/c1-10-14(9-20-15(22)13-8-18-6-7-19-13)23-16(21-10)11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,20,22) |
| Standard InChI Key | BOODCAIFCYFMSW-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3 |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CN=C3 |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining thiazole and pyrazine derivatives. A common approach includes:
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Formation of the Thiazole Ring:
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Reacting a thiourea derivative with a halogenated ketone under Hantzsch conditions.
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Example: 2-chlorophenacyl bromide reacting with thiourea to form the thiazole core.
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Attachment of the Pyrazine Moiety:
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A coupling reaction using pyrazine-2-carboxylic acid or its derivatives.
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Activation of the carboxylic acid (e.g., via carbodiimides) facilitates amide bond formation with the thiazole derivative.
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Purification and Characterization:
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Techniques such as recrystallization or chromatography.
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Structural confirmation via spectroscopy (e.g., IR, NMR, MS).
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General Reaction Scheme:
Spectroscopic Characterization
Spectroscopic methods are crucial for confirming the structure of this compound:
Infrared (IR) Spectroscopy:
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C=O Stretch (Amide): ~1650 cm
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N-H Stretch (Amide): ~3300 cm
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C-Cl Stretch: ~700 cm
Nuclear Magnetic Resonance (NMR):
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1^{1}1H NMR: Signals corresponding to aromatic protons and methyl groups.
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13^{13}13C NMR: Peaks for carbon atoms in aromatic rings and amide carbonyl.
Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
Biological Activity
Thiazole derivatives are known for their wide-ranging biological activities. While specific data for this compound is unavailable in the provided sources, compounds with similar structures exhibit:
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Antibacterial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to interaction with bacterial enzymes or membranes.
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Antitumor Potential:
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Thiazole-based compounds often inhibit cancer cell proliferation by targeting specific enzymes or DNA synthesis pathways.
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Anti-inflammatory Properties:
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Likely due to inhibition of pro-inflammatory mediators such as COX enzymes.
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Potential Applications
Given its structural features, this compound may find applications in:
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Pharmaceuticals:
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Development of antimicrobial or anticancer agents.
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Optimization for improved bioavailability and target specificity.
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Chemical Research:
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As a scaffold for designing novel derivatives with enhanced biological activity.
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Material Science:
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Potential use in creating functional materials due to its aromatic and heterocyclic nature.
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